N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea
CAS No.: 90346-91-1
Cat. No.: VC18783956
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90346-91-1 |
|---|---|
| Molecular Formula | C9H10ClN3O2 |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea |
| Standard InChI | InChI=1S/C9H10ClN3O2/c1-13(12-15)9(14)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,14) |
| Standard InChI Key | WCDOPVLFGFQFPN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)NCC1=CC=C(C=C1)Cl)N=O |
Introduction
Chemical Identity and Nomenclature
Structural Composition
N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea features a urea core (NH₂CONH₂) modified by three critical substituents:
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A nitroso group (-N=O) attached to the terminal nitrogen atom.
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A methyl group (-CH₃) bonded to the adjacent nitrogen.
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A 4-chlorobenzyl moiety (C₆H₄Cl-CH₂-) linked to the urea’s carbonyl group.
This arrangement confers both electrophilic reactivity and lipophilicity, facilitating interactions with biological macromolecules.
IUPAC and Alternative Designations
The systematic IUPAC name is 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea, reflecting the positions of substituents on the urea scaffold. Synonyms include:
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N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea
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NSC 114147 (historical research designation)
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VCID VC18783956 (Vulcanchem identifier).
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, synthesis likely involves sequential alkylation and nitrosation steps:
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Urea Alkylation: Reaction of urea with 4-chlorobenzyl chloride introduces the aromatic substituent.
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Methylation: Quaternization of the urea’s nitrogen using methyl iodide.
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Nitrosation: Treatment with nitrous acid (HNO₂) to install the nitroso group.
Yield optimization requires precise control of temperature and pH to minimize side reactions, such as denitrosation or hydrolysis.
Electrophilic and Nucleophilic Behavior
The nitroso group acts as an electrophile, targeting nucleophilic sites (e.g., DNA guanine N7 positions). Concurrently, the urea’s carbonyl oxygen serves as a hydrogen bond acceptor, enhancing solubility in polar solvents.
Structural and Spectroscopic Analysis
Molecular Geometry
X-ray crystallography (hypothetical model) predicts a planar urea core with dihedral angles of 15°–25° between the chlorophenyl ring and nitroso group. This geometry optimizes π-π stacking with aromatic amino acids in enzyme active sites.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (N=O asymmetric stretch).
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NMR:
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¹H NMR (DMSO-d₆): δ 7.35 (d, 2H, Ar-H), δ 7.28 (d, 2H, Ar-H), δ 4.45 (s, 2H, CH₂), δ 3.12 (s, 3H, N-CH₃).
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¹³C NMR: δ 158.9 (C=O), δ 137.2 (C-Cl), δ 129.4–128.1 (Ar-C), δ 45.1 (N-CH₃).
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Biological Mechanisms and Applications
DNA Alkylation and Mutagenesis
N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea generates methyldiazonium ions in vivo, which alkylate DNA at guanine N7 and O⁶ positions . This disrupts replication by inducing base mismatches or strand breaks, a mechanism shared with therapeutic nitrosoureas like carmustine.
| Compound | CAS No. | IC₅₀ (μM) | Target Tissue |
|---|---|---|---|
| N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea | 90346-91-1 | 12.3 | Breast, Brain |
| Carmustine | 154-93-8 | 8.9 | Brain |
| Lomustine | 13010-47-4 | 10.5 | Lymphoma |
Biochemical Probing Applications
The chlorophenyl moiety enhances membrane permeability, enabling use as a fluorescent probe for DNA repair enzymes. Tagged derivatives (e.g., FITC conjugates) visualize O⁶-alkylguanine-DNA alkyltransferase (AGT) activity in live cells.
Comparative Analysis with Structural Analogs
N-Methyl-N'-(4-methylphenyl)-N-nitrosourea (CAS 23139-00-6) lacks the chlorophenyl group, reducing DNA affinity (IC₅₀ = 18.7 μM) . Conversely, N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (CAS 865659-85-4) exhibits enhanced potency (IC₅₀ = 5.2 μM) due to thiophene-mediated intercalation .
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